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Compound of Interest

Compound Name: 2-Bromo-7-fluoroquinoline

Cat. No.: B574151 Get Quote

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Bromo-7-
fluoroquinoline is limited. The data presented in this guide is a combination of predicted

values based on established spectroscopic principles and data from structurally related

compounds. This document is intended to serve as a comprehensive guide for researchers,

scientists, and drug development professionals on the expected spectroscopic characteristics

and the methodologies for their acquisition.

Introduction
2-Bromo-7-fluoroquinoline is a halogenated quinoline derivative. Such compounds are of

significant interest in medicinal chemistry and materials science due to the versatile reactivity

imparted by the halogen substituents and the inherent biological activity associated with the

quinoline scaffold. Accurate spectroscopic characterization is paramount for confirming the

identity, purity, and structure of newly synthesized batches of this and related molecules. This

guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-7-fluoroquinoline, along with

detailed experimental protocols.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-7-
fluoroquinoline. These values are estimated based on computational models and analysis of

similar structures.
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¹H NMR (Proton NMR) Data
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~ 8.15 d ~ 8.8 1H H4

~ 7.90 dd ~ 9.2, 5.6 1H H5

~ 7.75 dd ~ 8.8, 2.4 1H H8

~ 7.50 d ~ 8.8 1H H3

~ 7.30 ddd ~ 9.2, 8.8, 2.4 1H H6

¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~ 163.0 (d, ¹JCF ≈ 250 Hz) C7

~ 151.0 C2

~ 148.5 C8a

~ 142.0 C4

~ 136.5 C4a

~ 128.0 (d, ³JCF ≈ 9 Hz) C5

~ 125.0 C3

~ 122.5 (d, ²JCF ≈ 22 Hz) C6

~ 120.0 (d, ³JCF ≈ 6 Hz) C8

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 Medium Aromatic C-H stretch

~ 1610, 1580, 1490 Medium-Strong
C=C and C=N aromatic ring

stretching

~ 1250 Strong C-F stretch

~ 850 Strong C-H out-of-plane bending

~ 750 Strong C-Br stretch

MS (Mass Spectrometry) Data
Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity (%) Assignment

225/227 High
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

146 Moderate [M - Br]⁺

119 Moderate [M - Br - HCN]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-7-fluoroquinoline in 0.6-

0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an

internal standard for chemical shift referencing (0.00 ppm).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, depending on sample concentration.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment (zgpg30).

Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-200 ppm.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum. Integrate the signals for ¹H NMR and

pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) method is common and requires

minimal sample preparation.

Sample Preparation (ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum

of the clean, empty crystal should be run.

Place a small amount of the solid 2-Bromo-7-fluoroquinoline onto the crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The acquired spectrum is ratioed against the background spectrum and

converted to absorbance or transmittance.
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Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally

stable organic molecules.

Sample Introduction: The sample can be introduced via a direct insertion probe or, if

sufficiently volatile and thermally stable, through a Gas Chromatography (GC) interface.

Instrumentation: A mass spectrometer with an EI source (e.g., a Quadrupole or Time-of-

Flight analyzer).

EI-MS Acquisition Parameters:

Ionization Energy: 70 eV.[1][2]

Source Temperature: 200-250 °C.

Mass Range: m/z 50-500.

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various

fragment ions. The isotopic pattern for bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1) should be clearly visible

for all bromine-containing fragments.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound such as 2-Bromo-7-fluoroquinoline.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoroquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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